molecular formula C10H11ClF3N3O4S3 B130304 Epitizide CAS No. 1764-85-8

Epitizide

Cat. No.: B130304
CAS No.: 1764-85-8
M. Wt: 425.9 g/mol
InChI Key: RINBGYCKMGDWPY-UHFFFAOYSA-N
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Description

Epitizide is a diuretic compound often used in combination with triamterene to promote diuresis. It is classified as a small molecule and has a chemical formula of C10H11ClF3N3O4S3 .

Scientific Research Applications

Epitizide has several scientific research applications:

    Chemistry: Used as a model compound in studies of diuretic mechanisms and sulfonamide chemistry.

    Biology: Investigated for its effects on cellular ion transport and water balance.

    Medicine: Studied for its potential use in treating conditions like hypertension and edema.

    Industry: Utilized in the development of new diuretic drugs and formulations

Safety and Hazards

Epitizide may interact with other drugs, potentially affecting their efficacy . For example, it may increase the excretion rate of Abacavir, potentially reducing its serum level and efficacy .

Preparation Methods

The synthesis of epitizide involves several steps, typically starting with the preparation of the benzothiadiazine ring system The reaction conditions often include the use of chlorinating agents and sulfonamide formation

Chemical Reactions Analysis

Epitizide undergoes several types of chemical reactions:

    Oxidation: this compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonamide group.

    Substitution: Various substitution reactions can occur, particularly at the chloro and trifluoroethyl positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .

Comparison with Similar Compounds

Epitizide is often compared with other diuretic compounds such as hydrochlorothiazide and chlorthalidone. While all these compounds promote diuresis, this compound is unique in its combination with triamterene, which helps to counteract potassium loss. Similar compounds include:

Properties

IUPAC Name

6-chloro-1,1-dioxo-3-(2,2,2-trifluoroethylsulfanylmethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF3N3O4S3/c11-5-1-6-8(2-7(5)23(15,18)19)24(20,21)17-9(16-6)3-22-4-10(12,13)14/h1-2,9,16-17H,3-4H2,(H2,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINBGYCKMGDWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)CSCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N3O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862751
Record name Epithiazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1764-85-8, 96783-08-3, 96783-09-4
Record name Epitizide
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Record name Epithiazide [USAN]
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Record name Epithiazide, (+)-
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Record name Epitizide
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Record name Epitizide
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Record name Epithiazide
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Record name Epitizide
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Record name EPITHIAZIDE
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Record name EPITHIAZIDE, (-)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EPITHIAZIDE, (+)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of Epithiazide in treating hypertension?

A: Epithiazide, like other thiazide diuretics, primarily acts on the distal convoluted tubule in the kidneys. [] While its exact mechanism remains incompletely understood, it is believed to inhibit the reabsorption of sodium and chloride ions, leading to increased water excretion and a reduction in blood volume. This diuretic effect contributes to its antihypertensive properties. Additionally, research suggests that thiazides might have direct vasodilatory effects, further contributing to blood pressure lowering. []

Q2: How effective was the combination of Epithiazide and Veriloid in treating hypertension in the study?

A: The study published in The British Medical Journal investigated the effectiveness of a combination therapy consisting of Epithiazide and Veriloid (a purified fraction of veratrum alkaloids) for treating hypertension. [] The researchers concluded that the combination, administered as 'Thiaver', demonstrated effectiveness as a hypotensive agent. The study particularly highlighted its usefulness and safety in a general practice setting, based on data collected from 38 general practitioners and 241 patient cases. []

Q3: Were there any notable advantages of using Veriloid alongside Epithiazide for hypertension management?

A: Veriloid, a centrally acting antihypertensive agent, was recognized for its ability to avoid postural hypotension, a common side effect associated with ganglion-blocking and adrenergic compounds used in hypertension treatment at the time. [] This characteristic made it a potentially valuable addition to Epithiazide therapy, aiming for improved blood pressure control with a reduced risk of certain side effects.

Q4: What analytical methods have been used to study Epithiazide and other diuretics?

A: Research indicates that High-Performance Liquid Chromatography (HPLC) has been employed as an analytical technique for screening Epithiazide and other diuretics in human urine. [] This method facilitates the separation, identification, and quantification of these compounds, aiding in pharmacokinetic studies and potentially in monitoring patient compliance with prescribed medications.

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